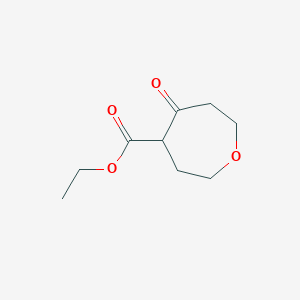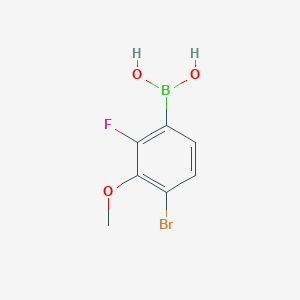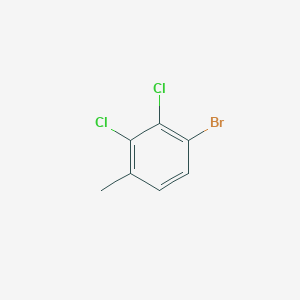
トランス-2-シアノシクロプロパン-1-カルボン酸
説明
trans-2-Cyanocyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.1 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research and industry.
科学的研究の応用
trans-2-Cyanocyclopropane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
作用機序
Target of Action
Trans-2-Cyanocyclopropane-1-carboxylic acid (CCCP) primarily targets the O-acetylserine sulfhydrylase (OASS-A) . OASS-A is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms . Inhibition of OASS-A could represent a novel strategy to overcome bacterial resistance to antibiotics .
Mode of Action
CCCP interacts with its target, OASS-A, by binding to it . This binding is based on structural determinants grasped by analyzing a group of synthetic pentapeptides known to efficiently bind OASS-A from Haemophilus influenzae (HiOASS-A) . The binding of CCCP to OASS-A inhibits the enzyme, thereby disrupting the biosynthesis of cysteine in the microorganisms .
Biochemical Pathways
The primary biochemical pathway affected by CCCP is the cysteine biosynthesis pathway . By inhibiting OASS-A, CCCP disrupts this pathway, leading to a decrease in the production of cysteine, an essential amino acid for many microorganisms . The downstream effects of this disruption can include impaired growth and survival of the microorganisms .
Pharmacokinetics
Given its molecular weight of 1111 , it is likely that CCCP has good bioavailability and can be distributed throughout the body
Result of Action
The primary result of CCCP’s action is the inhibition of cysteine biosynthesis in microorganisms . This can lead to impaired growth and survival of the microorganisms, making CCCP a potential tool for combating bacterial resistance to antibiotics .
生化学分析
Biochemical Properties
Trans-2-Cyanocyclopropane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable enzyme it interacts with is O-acetylserine sulfhydrylase, which is involved in cysteine biosynthesis in microorganisms . The interaction between trans-2-Cyanocyclopropane-1-carboxylic acid and O-acetylserine sulfhydrylase is characterized by the compound’s ability to bind to the enzyme’s active site, thereby inhibiting its activity. This inhibition can disrupt the biosynthesis of cysteine, which is essential for the survival of certain pathogenic microorganisms.
Cellular Effects
Trans-2-Cyanocyclopropane-1-carboxylic acid has been shown to affect various types of cells and cellular processes. In bacterial cells, the inhibition of O-acetylserine sulfhydrylase by trans-2-Cyanocyclopropane-1-carboxylic acid leads to a decrease in cysteine production, which can impair cell growth and proliferation Additionally, this compound may influence cell signaling pathways and gene expression related to sulfur metabolism
Molecular Mechanism
The molecular mechanism of action of trans-2-Cyanocyclopropane-1-carboxylic acid involves its binding interactions with biomolecules, particularly enzymes. The compound’s cyclopropane ring structure allows it to fit into the active site of O-acetylserine sulfhydrylase, where it forms stable interactions with key amino acid residues . This binding inhibits the enzyme’s catalytic activity, preventing the conversion of O-acetylserine to cysteine. Additionally, trans-2-Cyanocyclopropane-1-carboxylic acid may interact with other enzymes and proteins involved in sulfur metabolism, further influencing cellular processes.
Dosage Effects in Animal Models
The effects of trans-2-Cyanocyclopropane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits O-acetylserine sulfhydrylase without causing significant toxicity . At higher doses, trans-2-Cyanocyclopropane-1-carboxylic acid may exhibit toxic effects, including disruptions in amino acid metabolism and potential adverse effects on liver and kidney function. Threshold effects have been observed, where a certain dosage is required to achieve enzyme inhibition, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
Trans-2-Cyanocyclopropane-1-carboxylic acid is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes such as O-acetylserine sulfhydrylase, influencing the biosynthesis of cysteine . This interaction can affect metabolic flux and the levels of metabolites involved in sulfur metabolism. Additionally, trans-2-Cyanocyclopropane-1-carboxylic acid may impact other metabolic pathways by modulating the activity of enzymes and proteins involved in amino acid synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Cyanocyclopropane-1-carboxylic acid typically involves the cyclopropanation of olefins using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for trans-2-Cyanocyclopropane-1-carboxylic acid are not widely documented.
化学反応の分析
Types of Reactions: trans-2-Cyanocyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The conditions for these reactions vary depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds.
類似化合物との比較
1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis in plants.
trans-2-Phenylcyclopropane-1-carboxylic acid: Another cyclopropane derivative with different substituents.
Uniqueness: trans-2-Cyanocyclopropane-1-carboxylic acid is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives.
特性
IUPAC Name |
(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBCXRMDAOFOT-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246400 | |
| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-82-2 | |
| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-(trifluoromethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375499.png)





![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)





![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
